molecular formula C14H22N2 B13201444 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine

Cat. No.: B13201444
M. Wt: 218.34 g/mol
InChI Key: XSYACPWXNKULER-UHFFFAOYSA-N
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Description

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H22N2 It is characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with hexamethyleneimine to form (4-azepan-1-ylphenyl)ethan-1-one, which is then reduced to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Piperidin-1-yl)phenyl]ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.

    1-[4-(Morpholin-1-yl)phenyl]ethan-1-amine: Contains a morpholine ring instead of an azepane ring.

    1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-amine: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness

1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The azepane ring’s size and flexibility can influence the compound’s binding interactions and overall activity.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-[4-(azepan-1-yl)phenyl]ethanamine

InChI

InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3

InChI Key

XSYACPWXNKULER-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)N

Origin of Product

United States

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